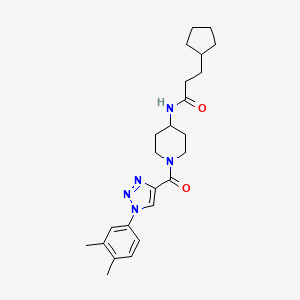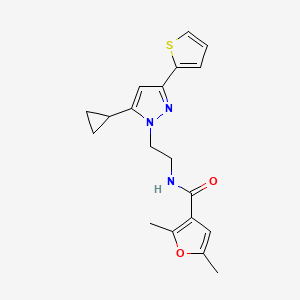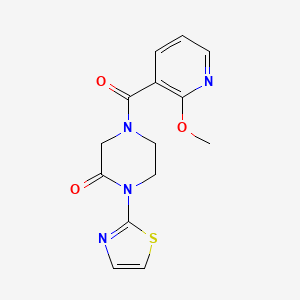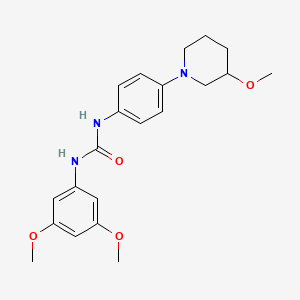
4-amino-N~5~-cyclopentyl-N~3~-isopropylisothiazole-3,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N~5~-cyclopentyl-N~3~-isopropylisothiazole-3,5-dicarboxamide, commonly known as AITC, is a synthetic compound that has been widely used in scientific research. This compound has been studied for its potential as an anti-cancer drug, as well as its effects on the central nervous system. In
Mecanismo De Acción
The mechanism of action of AITC is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. AITC has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that AITC can induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that are involved in programmed cell death. AITC has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In addition, AITC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AITC in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. AITC is also relatively stable, which makes it easy to handle and store. However, one limitation of using AITC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research on AITC. One area of research could focus on the development of more effective synthesis methods for AITC. Another area of research could focus on the development of AITC as a potential anti-cancer drug, including studies on its efficacy and safety in animal models and clinical trials. In addition, future research could explore the potential use of AITC in the treatment of other diseases, such as depression and anxiety.
Métodos De Síntesis
AITC can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with cyclopentanone and isopropyl isocyanate. This reaction produces the intermediate compound N-(cyclopentyl)isourea, which can then be reacted with 2-amino-5-chlorobenzothiazole to produce AITC. Other methods of synthesis include the reaction of 2-aminothiazole with cyclopentanone and isopropyl isothiocyanate, or the reaction of 2-amino-5-chlorobenzothiazole with cyclopentanone and isopropyl isocyanate.
Aplicaciones Científicas De Investigación
AITC has been extensively studied for its potential as an anti-cancer drug. Studies have shown that AITC can induce apoptosis, or programmed cell death, in cancer cells. AITC has also been shown to inhibit the growth and proliferation of cancer cells, and to have anti-inflammatory effects. In addition, AITC has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety.
Propiedades
IUPAC Name |
4-amino-5-N-cyclopentyl-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-7(2)15-12(18)10-9(14)11(20-17-10)13(19)16-8-5-3-4-6-8/h7-8H,3-6,14H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNHMWNRRPTESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butylsulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791070.png)

![N-(3-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2791074.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2791076.png)




![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2791083.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide](/img/structure/B2791085.png)
![2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine](/img/structure/B2791088.png)
![1-(Chloromethyl)-3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2791090.png)